Tropodithietic acid Tropodithietic acid Tropodithietic acid is a monocarboxylic acid that is 8,9-dithiabicyclo[5.2.0]nona-1,3,6-triene substituted by a carboxy group at position 2 and an oxo group at position 3. It is a broad spectrum antibiotic produced by the marine bacterium Phaeobacter inhibens that also acts as a signalling molecule at lower concentrations. It has a role as a toxin, a signalling molecule, a marine metabolite, an antibacterial agent and a bacterial metabolite. It is an organic disulfide, a cyclic ketone, an organosulfur heterocyclic compound, an organic heterobicyclic compound and a monocarboxylic acid. It is a tautomer of a thiotropocin.
Tropodithietic acid is a natural product found in Phaeobacter inhibens and Roseobacter with data available.
Brand Name: Vulcanchem
CAS No.: 750590-18-2
VCID: VC0545983
InChI: InChI=1S/C8H4O3S2/c9-4-2-1-3-5-7(13-12-5)6(4)8(10)11/h1-3H,(H,10,11)
SMILES: C1=CC(=O)C(=C2C(=C1)SS2)C(=O)O
Molecular Formula: C8H4O3S2
Molecular Weight: 212.2 g/mol

Tropodithietic acid

CAS No.: 750590-18-2

Cat. No.: VC0545983

Molecular Formula: C8H4O3S2

Molecular Weight: 212.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tropodithietic acid - 750590-18-2

Specification

Description Tropodithietic acid is a monocarboxylic acid that is 8,9-dithiabicyclo[5.2.0]nona-1,3,6-triene substituted by a carboxy group at position 2 and an oxo group at position 3. It is a broad spectrum antibiotic produced by the marine bacterium Phaeobacter inhibens that also acts as a signalling molecule at lower concentrations. It has a role as a toxin, a signalling molecule, a marine metabolite, an antibacterial agent and a bacterial metabolite. It is an organic disulfide, a cyclic ketone, an organosulfur heterocyclic compound, an organic heterobicyclic compound and a monocarboxylic acid. It is a tautomer of a thiotropocin.
Tropodithietic acid is a natural product found in Phaeobacter inhibens and Roseobacter with data available.
CAS No. 750590-18-2
Molecular Formula C8H4O3S2
Molecular Weight 212.2 g/mol
IUPAC Name 3-oxo-8,9-dithiabicyclo[5.2.0]nona-1,4,6-triene-2-carboxylic acid
Standard InChI InChI=1S/C8H4O3S2/c9-4-2-1-3-5-7(13-12-5)6(4)8(10)11/h1-3H,(H,10,11)
Standard InChI Key BLFCMITWMARUSM-UHFFFAOYSA-N
SMILES C1=CC(=O)C(=C2C(=C1)SS2)C(=O)O
Canonical SMILES C1=CC(=O)C(=C2C(=C1)SS2)C(=O)O
Appearance Solid powder

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